1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892035
InChI: InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
SMILES:
Molecular Formula: C14H19IO9
Molecular Weight: 458.20 g/mol

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose

CAS No.:

Cat. No.: VC15892035

Molecular Formula: C14H19IO9

Molecular Weight: 458.20 g/mol

* For research use only. Not for human or veterinary use.

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose -

Specification

Molecular Formula C14H19IO9
Molecular Weight 458.20 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
Standard InChI Key KXQRSYVDKIOQHJ-KSTCHIGDSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a hexopyranose ring with acetyl groups at the 1, 3, 4, and 6 positions, a deoxygenated C-2 site, and an iodine atom substituting the hydroxyl group at C-2. Its molecular formula is C₁₄H₁₉IO₉, with a molecular weight of 458.20 g/mol . The α-anomeric configuration is confirmed by optical rotation data ([α]D = +30.0°±2.0° in H₂O) , though specific rotational values for the iodo derivative require further characterization.

Stereochemical Considerations

The stereochemistry at C-1 (α-configuration) and the spatial arrangement of substituents are pivotal for its reactivity. X-ray crystallography of analogous compounds, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose, reveals a chair conformation with axial acetyl groups at C-3 and C-4, stabilizing the structure through steric and electronic effects .

Physical Properties

  • Appearance: Off-white crystalline solid .

  • Melting Point: 107–108°C .

  • Solubility: Soluble in polar aprotic solvents (acetone, DCM, DMSO) and moderately soluble in methanol .

  • Storage: Stable at 0–8°C under inert conditions .

Synthesis and Preparation

Key Synthetic Routes

The iodination of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine derivatives represents a common pathway. A scalable method involves:

  • Tosylation: Introducing a tosyl group at C-6 of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine .

  • Iodide Displacement: Reacting the tosylated intermediate with sodium iodide in butanone at 80°C, yielding the iodo derivative .

This approach avoids harsh conditions, achieving yields >50% on multi-gram scales .

Alternative Strategies

  • Direct Iodination: Treatment of 2-deoxy-2-iodo precursors with acetylating agents (e.g., acetic anhydride) .

  • Enzymatic Methods: Limited reports exist, but lipase-mediated acetylation could offer regioselective advantages .

Purification and Characterization

  • Chromatography: Flash chromatography (toluene/EtOAc gradients) removes byproducts .

  • Spectroscopy:

    • ¹H NMR: Key signals include acetyl methyl groups (δ 1.8–2.1 ppm) and anomeric protons (δ 5.2–6.0 ppm) .

    • ¹³C NMR: Iodine’s electron-withdrawing effect deshields C-2 (δ 40–50 ppm) .

    • IR: Strong C=O stretches (1740–1760 cm⁻¹) confirm acetylation .

Applications in Organic Synthesis

Glycosylation Reactions

The iodine atom at C-2 acts as a leaving group, enabling nucleophilic substitution to form 2-amino or 2-thio derivatives. For example:

  • Amination: Reaction with ammonia yields 2-amino-2-deoxy sugars, precursors to antibiotics like neomycin .

  • Thioglycosides: Treatment with thiols produces thioglycosides for glycoconjugate vaccines .

Deoxy Sugar Synthesis

The compound is a linchpin for synthesizing rare 2,6-dideoxy aminosugars (e.g., fucosamine, bacillosamine) via reductive deiodination or radical-mediated C–I bond cleavage .

Case Study: Bacillosamine Production

  • Iodine Removal: Hydrogenolysis (H₂/Pd-C) eliminates iodine, forming 2-deoxy-β-D-glucopyranose .

  • Functionalization: Subsequent azidation or oxidation introduces nitrogen or oxygen functionalities .

Pharmaceutical Intermediates

  • Anticancer Agents: 2-Iodo derivatives are precursors to radiolabeled sugars for tumor imaging .

  • Antivirals: Glycosylation with nucleoside analogs enhances bioavailability .

Recent Advances and Future Directions

Scalable Synthesis

Recent protocols achieve 30-gram yields of advanced intermediates (e.g., allyl 3-O-acetyl-4-azido-2,4,6-trideoxy-2-trifluoroacetamido-β-D-galactopyranoside) in nine steps, minimizing chromatographic purifications .

Orthogonal Protecting Groups

Innovative strategies using trifluoroacetyl and benzylidene groups improve regioselectivity in multi-step syntheses .

Computational Modeling

DFT studies predict reaction pathways for iodine displacement, aiding in catalyst design for stereocontrolled glycosylations .

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